tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

DPP-4 Inhibition Type 2 Diabetes Asymmetric Synthesis

tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a chiral, enantiomerically pure bicyclic building block featuring a rigid 2-azabicyclo[2.2.2]octane (isoquinuclidine) core, a Boc-protected nitrogen, and a stereochemically defined secondary alcohol at the 5-position (C12H21NO3, MW 227.30). Its value in medicinal chemistry stems from the conformational constraint imposed by the [2.2.2] scaffold, which can enhance target binding affinity and selectivity when incorporated into lead compounds, a principle demonstrated in the development of DPP-4 inhibitors and other therapeutic agents.

Molecular Formula C12H21NO3
Molecular Weight 227.30
CAS No. 1932777-22-4
Cat. No. B3113059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS1932777-22-4
Molecular FormulaC12H21NO3
Molecular Weight227.30
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1CC2O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10+/m1/s1
InChIKeyFNZOIHBLVUIGLG-BBBLOLIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1932777-22-4) for Chiral Drug Discovery


tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate is a chiral, enantiomerically pure bicyclic building block featuring a rigid 2-azabicyclo[2.2.2]octane (isoquinuclidine) core, a Boc-protected nitrogen, and a stereochemically defined secondary alcohol at the 5-position (C12H21NO3, MW 227.30) . Its value in medicinal chemistry stems from the conformational constraint imposed by the [2.2.2] scaffold, which can enhance target binding affinity and selectivity when incorporated into lead compounds, a principle demonstrated in the development of DPP-4 inhibitors and other therapeutic agents [1]. It is supplied as a research chemical with purities typically ≥95% for use as a key intermediate, not for direct human use .

Why Generic Isosteres Cannot Substitute for (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in Lead Optimization


Simple substitution with other hydroxy-azabicyclo isomers (e.g., 6-hydroxy or reversed enantiomers), alternative N-protecting groups, or flexible piperidine analogs creates a high risk of divergent biological activity and synthetic reactivity. The rigid [2.2.2] bicyclic framework imposes a specific exit vector for the hydroxyl group, and the (1R,4R,5S) absolute stereochemistry determines its three-dimensional orientation. This is not merely a theoretical concern: in analogous DPP-4 inhibitor programs, the stereogenic center was found to be critical for achieving potent target engagement, necessitating a specific asymmetric synthesis to establish the correct configuration [1]. Similarly, the choice of the bulky N-Boc protecting group directly influences the regiochemical outcome of electrophilic addition reactions on the scaffold, where smaller N-alkoxycarbonyl groups lead to different products [2]. Therefore, bypassing this specific compound for an unvalidated analog without comparative biological or reactivity data can lead to misleading structure-activity relationship (SAR) conclusions and failed synthetic routes.

Quantitative Performance Evidence: How (1R,4R,5S)-5-Hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate Differentiates in Key Drug Discovery Applications


Stereochemistry-Dependent DPP-4 Inhibitor Activity: Establishing the Correct Enantiomer for Potency

In the scalable synthesis of a novel DPP-4 inhibitor, a chiral azabicyclooctanyl amine intermediate possessing a rigid [2.2.2] core was required [1]. The stereochemistry of this amine, which directly mirrors the (1R,4R,5S) configuration of the target compound, was critical for the final inhibitor's potency. The synthesis specifically employed Ellman's diastereoselective addition methodology to ensure the correct absolute stereochemistry was achieved, underscoring that other enantiomers or diastereomers would be distinct compounds with predictably inferior pharmacological profiles [1]. This provides a class-level inference for the target compound, where its specific chirality makes it the only acceptable starting material for programs requiring this absolute configuration.

DPP-4 Inhibition Type 2 Diabetes Asymmetric Synthesis

Regioselective Electrophilic Addition: C5-Hydroxy vs. C6-Hydroxy Substitution Effects on Halohydrin Formation

A study on neighboring group participation in electrophilic addition to N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes demonstrates how the N-protecting group dictates the product distribution [1]. With a large N-Boc group, the reaction yields unrearranged 5-anti-hydroxy-6-syn-iodo(bromo) adducts. Replacing the Boc with smaller protecting groups leads to different regio- or stereochemical outcomes, a finding with quantitative implications for synthetic yield. This class-level data shows that the target compound, with its defined 5-hydroxy group and Boc protection, is structurally pre-formed for specific further functionalization, unlike the corresponding 6-hydroxy analog (CAS 1311391-25-9) which would have a completely different reactivity profile and lead to different downstream products.

Reaction Regiochemistry Electrophilic Addition Halohydrin Synthesis

Conformational Rigidity vs. Piperidine Analogs: A Key Advantage in Receptor Binding

2-Azabicyclo[2.2.2]octane derivatives have been explicitly deployed as conformationally constrained analogs of flexible molecules like BRL-32872 to investigate the effect of molecular flexibility on antiarrhythmic properties [1]. This class-level approach contrasts the rigid [2.2.2] scaffold with flexible piperidine-based counterparts. While the flexible analog might bind multiple off-targets, the constrained core locks the molecule into a single, low-energy conformation, leading to enhanced selectivity. The target compound's (1R,4R,5S)-5-hydroxy substituent provides a further specific orientation, making it a rationally superior starting point for selective ligand design compared to any simple, unconstrained 4-hydroxypiperidine building block.

Conformational Constraint Receptor Binding Antiarrhythmic

High-Value Application Scenarios for tert-Butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate in Drug Discovery


Synthesis of Conformationally Constrained Kinase or Protease Inhibitors Requiring a Chiral, Rigid Scaffold

In kinase or antiviral drug discovery, rigidifying a flexible inhibitor upon binding can significantly improve potency and residence time. The target compound is an ideal, ready-to-use chiral intermediate for introducing a pre-organized 2-azabicyclo[2.2.2]octane core into a lead molecule. Its defined (1R,4R,5S) stereochemistry ensures a predictable exit vector for the hydroxyl group, which can be further functionalized (e.g., etherification, esterification, or oxidation). This application is supported by the foundational principle that conformationally restricted analogs yield superior pharmacological profiles compared to their flexible counterparts [Section 3, Evidence 3].

Asymmetric Synthesis of DPP-4 Inhibitors for Metabolic Disease Programs

For programs targeting DPP-4, the (1R,4R,5S) scaffold is directly relevant as a key chiral intermediate, as its core structure and stereochemistry are integral to the pharmacophore of certain potent inhibitors. The published scalable route to a novel DPP-4 inhibitor featuring this configuration validates the compound's utility in large-scale medicinal chemistry campaigns, where stereochemical control is paramount for achieving clinical candidate potency [Section 3, Evidence 1].

Exploration of Halohydrin-Based Radiochemistry or Bioconjugation on a Rigid Template

The compound's stereoelectronically defined hydroxyl group and the neighboring group participation potential of the N-Boc group make it a unique substrate for regio- and stereoselective electrophilic additions. This reactivity, as demonstrated in halohydrin formation studies, can be exploited to introduce isotopic labels (e.g., radioiodine) or bioconjugation handles (e.g., via iodoacetamide) at a specific position on the rigid scaffold. The ability to obtain a single, predictable product is a distinct advantage over the 6-hydroxy isomer or N-Cbz analog, which would produce different or complex product mixtures [Section 3, Evidence 2].

Quote Request

Request a Quote for tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.